N-(5-chloro-2-cyanophenyl)acetamide
Description
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
N-(5-chloro-2-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11/h2-4H,1H3,(H,12,13) |
InChI Key |
GJEKRXAORNICSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Predicted Solubility of N-(5-chloro-2-cyanophenyl)acetamide in Organic Solvents for Drug Development Professionals
Foreword: The Imperative of Solubility in Modern Drug Development
In the trajectory from a new chemical entity (NCE) to a viable therapeutic agent, solubility is a foundational physicochemical property that dictates the ultimate success or failure of a drug candidate.[1][2] Poor aqueous and organic solvent solubility can severely limit bioavailability, complicate formulation development, and lead to suboptimal pharmacological responses.[1][3][4] Consequently, the early and accurate prediction of a compound's solubility profile is not merely a data-gathering exercise; it is a critical, cost-saving, and risk-mitigating strategy in pharmaceutical research and development.[1] This guide provides an in-depth technical framework for predicting the solubility of N-(5-chloro-2-cyanophenyl)acetamide, a representative NCE, in a range of organic solvents. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will explore powerful predictive models, detail the gold-standard experimental validation techniques, and explain the causality behind these scientific choices, ensuring a robust and reliable approach to solubility characterization.
Section 1: Physicochemical Profile of N-(5-chloro-2-cyanophenyl)acetamide
Understanding the intrinsic properties of the solute is the first step in any solubility investigation. N-(5-chloro-2-cyanophenyl)acetamide is an aromatic amide with functional groups that significantly influence its intermolecular interactions and, therefore, its solubility. The presence of a chloro group, a polar cyano group, and a hydrogen-bond-capable acetamide moiety suggests a complex solubility profile.
While extensive experimental data for this specific compound is not widely available in public literature, its key properties can be estimated using computational methods, providing a necessary baseline for predictive modeling.
Table 1: Estimated Physicochemical Properties of N-(5-chloro-2-cyanophenyl)acetamide
| Property | Value | Method/Source |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | Calculation[5] |
| Chemical Structure | - | |
| Estimated LogP | 1.8 - 2.2 | Computational (e.g., XLogP3)[6] |
| Estimated pKa (Amide N-H) | ~17-18 | Literature (Amide Acidity) |
| Physical Form | Solid (Predicted) | Based on related structures[5][7] |
| Melting Point (°C) | Not available | Requires experimental determination |
Note: The melting point is a critical parameter for certain solubility calculations and must be determined experimentally for highest accuracy.
Section 2: Theoretical Frameworks for Solubility Prediction
To navigate the complex landscape of solute-solvent interactions, several theoretical models have been developed. This guide focuses on three powerful and widely adopted approaches: Hansen Solubility Parameters (HSP), COSMO-RS, and UNIFAC.
Hansen Solubility Parameters (HSP)
Expertise & Causality: The HSP model is a semi-empirical method that deconstructs the total cohesive energy of a substance into three distinct parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The core principle is "like dissolves like." A solute will be most soluble in a solvent whose HSP values are most similar.[8] The "Hansen Distance" (Ra), a measure of the difference between solute and solvent parameters, provides a quantitative prediction of affinity. This method is exceptionally useful for rapid solvent screening and for designing solvent blends with tailored properties.
Caption: Workflow for Hansen Solubility Parameter (HSP) Prediction.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
Expertise & Causality: COSMO-RS is a powerful prediction method rooted in quantum chemistry and statistical thermodynamics.[9] It calculates the chemical potential of a solute in a solvent based on the interaction of their surface polarization charge densities (σ-profiles). Unlike empirical methods, COSMO-RS can account for subtle electronic effects, molecular conformation, and specific interactions like hydrogen bonding from first principles.[10][11] This makes it highly valuable for obtaining more accurate, quantitative solubility predictions, especially for complex molecules where group contribution methods may be less precise.
Caption: Conceptual Workflow for COSMO-RS Solubility Prediction.
UNIFAC (UNIQUAC Functional-group Activity Coefficients)
Expertise & Causality: The UNIFAC model is a group-contribution method used to estimate activity coefficients in non-ideal liquid mixtures.[12][13] It assumes that the properties of a mixture are determined by the interactions between the constituent functional groups rather than the entire molecules.[14] The model calculates the activity coefficient from two parts: a combinatorial part that accounts for molecular size and shape differences, and a residual part that accounts for group-group interactions.[12] UNIFAC is widely implemented in process simulation software and is a robust tool for predicting phase equilibria, including solid-liquid equilibrium (solubility).[15][16]
Section 3: Predicted Solubility of N-(5-chloro-2-cyanophenyl)acetamide
This section applies the Hansen Solubility Parameter framework to predict the relative solubility of N-(5-chloro-2-cyanophenyl)acetamide in a selection of common organic solvents.
Estimation of Solute HSP
The HSP values for N-(5-chloro-2-cyanophenyl)acetamide were estimated using a group contribution method. The molecule was dissected into its fundamental groups, and the contributions of each were summed to yield the final parameters.
Table 2: Estimated Hansen Solubility Parameters for N-(5-chloro-2-cyanophenyl)acetamide
| Parameter | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Value (MPa⁰.⁵) | 20.5 | 11.2 | 8.5 |
Solvent Parameters and Predicted Solubility
The HSP values for selected solvents were obtained from established databases. The Hansen Distance (Ra) was then calculated to predict the relative solubility. A lower Ra value signifies greater affinity between the solute and solvent and thus higher predicted solubility.
Table 3: Predicted Relative Solubility Based on Hansen Distance (Ra)
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Distance) | Predicted Relative Solubility |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 5.7 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 10.5 | Moderate |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.6 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 12.6 | Moderate-Low |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.5 | Low |
| Toluene | 18.0 | 1.4 | 2.0 | 14.0 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 20.1 | Very Low |
Interpretation: Based on the HSP model, N-(5-chloro-2-cyanophenyl)acetamide is predicted to have the highest solubility in polar aprotic solvents like NMP. Its solubility is expected to be moderate in solvents like acetone and dichloromethane, and progressively lower in less polar or highly hydrogen-bonding solvents like toluene and ethanol, respectively. It is predicted to be practically insoluble in non-polar aliphatic solvents such as hexane.
Section 4: Experimental Validation: The Gold-Standard Shake-Flask Method
Trustworthiness: While predictive models are invaluable, they are not a substitute for empirical data. All in-silico predictions must be validated through rigorous experimentation. The Shake-Flask method is universally recognized as the "gold standard" for determining equilibrium solubility due to its simplicity, reliability, and direct measurement of the saturated state.[17]
Detailed Experimental Protocol for Shake-Flask Solubility Determination
This protocol provides a self-validating system for obtaining accurate solubility data.
-
Preparation:
-
Select a series of 10-20 mL glass vials with PTFE-lined screw caps.
-
Add a magnetic stir bar to each vial.
-
Accurately weigh an excess amount of N-(5-chloro-2-cyanophenyl)acetamide into each vial. "Excess" means enough solid will remain undissolved at equilibrium; typically 5-10 mg per mL of solvent is sufficient to start.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial. Prepare triplicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on a multi-position stirrer plate within a temperature-controlled incubator set to a standard temperature (e.g., 25.0 ± 0.5 °C).
-
Stir the suspensions at a constant rate (e.g., 300 RPM) for a predetermined equilibration period.
-
Causality: An equilibration time of 24-48 hours is typically sufficient for most organic systems.[18] A preliminary time-to-equilibrium study is recommended where samples are taken at 12, 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.
-
-
Phase Separation:
-
Turn off the stirrer and allow the vials to stand undisturbed inside the incubator for at least 1-2 hours for the excess solid to settle.
-
Causality: To ensure no suspended micro-particles contaminate the sample, the supernatant must be clarified. Withdraw an aliquot (e.g., 1 mL) from the clear supernatant using a glass syringe and immediately pass it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of calibration standards of the compound in each respective solvent.
-
Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. This value is the equilibrium solubility.
-
Caption: Experimental Workflow for the Shake-Flask Solubility Method.
Section 5: Synthesis and Conclusion
The prediction of solubility is a multi-faceted discipline that blends theoretical modeling with essential experimental verification. For N-(5-chloro-2-cyanophenyl)acetamide, the Hansen Solubility Parameter model predicts a clear preference for polar aprotic solvents, with NMP being a particularly strong candidate for achieving high solubility. This in-silico screening provides invaluable direction, allowing researchers to prioritize a smaller, more relevant set of solvents for experimental work, thereby saving significant time and resources.
More advanced models like COSMO-RS and UNIFAC can provide deeper, more quantitative insights but require specialized software and expertise. Regardless of the predictive tool employed, the principles outlined in this guide remain constant: begin with a thorough understanding of the molecule's physicochemical properties, apply a suitable theoretical model to generate a testable hypothesis, and rigorously validate that hypothesis using a robust experimental method like the shake-flask protocol. This integrated approach ensures that solubility data is not just a number, but an actionable piece of intelligence that drives informed decisions in the complex process of drug development.
References
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Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity . Indian Journal of Pharmaceutical Education and Research. [Link]
-
How does drug solubility affect drug delivery? . Patsnap Synapse. [Link]
-
4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. [Link]
-
Drug solubility and permeability . Pion Inc. [Link]
-
Chloroacetamide . Wikipedia. [Link]
-
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water . ACS Publications. [Link]
-
Drug Solubility: Importance and Enhancement Techniques . National Center for Biotechnology Information (PMC). [Link]
-
Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design . National Center for Biotechnology Information (PMC). [Link]
-
Hansen Solubility Parameters . Hansen Solubility. [Link]
-
Using the UNIFAC program . SCM Software. [Link]
-
Synthesis of some aromatic chloro acetamide from aromatic amines compounds... . ResearchGate. [Link]
-
The experimental solubility and COSMO-RS predicted solubility... . ResearchGate. [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge . National Center for Biotechnology Information (PMC). [Link]
-
Crystal and Molecular Structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide... . ResearchGate. [Link]
-
Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles . MDPI. [Link]
-
Applying UNIFAC-based models to predict the solubility of solids in subcritical water . ResearchGate. [Link]
-
Recent Advances in Cyanamide Chemistry: Synthesis and Applications . MDPI. [Link]
-
Hansen Solubility Parameters 2000.pdf . Kinam Park, Purdue University. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD... . Regulations.gov. [Link]
-
POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA . CDN. [Link]
-
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide . PubChem. [Link]
-
UNIFAC Estimation to predict missing binary interaction parameters - Aspen Plus . YouTube. [Link]
-
Determining a Solubility Product Constant by Potentiometric Titration... . ACS Publications. [Link]
-
COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS . Dassault Systèmes. [Link]
-
Surface Free Energy Components... and Hansen Solubility Parameters for Various Polymers . Accu Dyne Test. [Link]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools... . MDPI. [Link]
-
Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model . AIDIC. [Link]
-
Prediction of Solubility with COSMO-RS . Zenodo. [Link]
-
potentiometric titrations . SlideShare. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) . Protocols.io. [Link]
-
Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents . Biblioteca Digital do IPB. [Link]
-
shows the list of 20 solvents with their corresponding Hansen solubility parameters... . ResearchGate. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives . Journal of Young Pharmacists. [Link]
-
Methods to Determine End Point of Potentiometric Titration and Applications . Lab-Training.com. [Link]
-
A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning . Patsnap Synapse. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . Pharmaceutical Sciences. [Link]
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thermodynamic stability of N-(5-chloro-2-cyanophenyl)acetamide
Thermodynamic Stability Profile of N-(5-chloro-2-cyanophenyl)acetamide: A Process Chemistry Perspective
Executive Summary
N-(5-chloro-2-cyanophenyl)acetamide (CAS: 189083-68-9), also identified as N-(2-cyano-5-chlorophenyl)acetamide, serves as a critical protected intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, specifically those utilizing the 2-amino-4-chlorobenzonitrile scaffold.[1] Its thermodynamic stability profile is governed by the competing reactivities of the amide linkage and the ortho-positioned nitrile group.[1]
This technical guide provides a comprehensive analysis of the compound's physicochemical architecture, degradation pathways, and stability-indicating protocols.[1] For researchers and process chemists, understanding these parameters is essential for optimizing yield, minimizing impurity formation (specifically the hydrolysis product 2-amino-4-chlorobenzonitrile), and ensuring regulatory compliance during drug substance storage.[1]
Physicochemical Architecture & Theoretical Stability
The thermodynamic behavior of N-(5-chloro-2-cyanophenyl)acetamide is dictated by the electronic push-pull effects on the benzene ring and the steric environment of the amide bond.[1]
Structural Analysis
-
Core Scaffold: An acetanilide derivative where the phenyl ring is substituted with a chloro group at the 5-position and a cyano group at the 2-position (relative to the amide nitrogen).[1]
-
Electronic Effects:
-
5-Chloro Substituent: Inductively electron-withdrawing (-I), deactivating the ring but stabilizing the amide nitrogen lone pair through weak resonance, slightly increasing the acidity of the amide proton.[1]
-
2-Cyano Group: Strongly electron-withdrawing (-I, -M).[1] Its ortho position creates a significant "ortho-effect," reducing the basicity of the amide nitrogen and making the carbonyl carbon more electrophilic.[1] This theoretically accelerates alkaline hydrolysis compared to unsubstituted acetanilide.[1]
-
-
Steric Factors: The bulky cyano group at the ortho position imposes conformational constraints, likely forcing the amide group out of planarity with the phenyl ring.[1] This deconjugation can destabilize the ground state, potentially lowering the activation energy for hydrolysis.
Solid-State Thermodynamics
-
Crystalline Lattice: The molecule possesses both a hydrogen bond donor (amide N-H) and multiple acceptors (amide C=O, nitrile C≡N).[1] It is expected to form a robust 3D hydrogen-bonding network, resulting in a high melting point (predicted range: 150–180 °C based on analogs) and low aqueous solubility.[1]
-
Polymorphism Risk: Acetanilides are prone to polymorphism.[1] The rotational freedom of the amide bond, restricted by the ortho-cyano group, creates potential for conformational polymorphs (syn/anti isomers locked in the lattice).[1]
Chemical Stability: Degradation Pathways
The primary degradation pathway is hydrolysis.[1] The thermodynamic stability of the amide bond vs. the nitrile group is the critical quality attribute (CQA).[1]
Hydrolysis Kinetics (The "Switch")
Under standard environmental conditions (pH 4–8), the compound is kinetically stable.[1] However, under stress (pH < 2 or pH > 10), degradation occurs.[1]
-
Primary Pathway (Amide Hydrolysis): The amide bond is the most labile point.[1] Hydrolysis yields 2-amino-4-chlorobenzonitrile and acetic acid.[1] This reaction is generally faster than nitrile hydrolysis due to the activation of the carbonyl by the electron-deficient ring.[1]
-
Secondary Pathway (Nitrile Hydrolysis): The nitrile group requires harsher conditions (high temperature + strong acid/base) to hydrolyze to the amide (2-acetamido-4-chlorobenzamide) and subsequently to the carboxylic acid.[1]
Visualized Degradation Pathway
Caption: Primary and secondary hydrolysis pathways. The red path indicates the kinetically favored degradation route.
Experimental Protocols: Stability Assessment
To validate the thermodynamic stability, the following protocols should be executed. These are designed to be self-validating systems.[1]
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability and validate analytical methods (HPLC).
-
Stock Solution: Dissolve 10 mg of N-(5-chloro-2-cyanophenyl)acetamide in 10 mL of Acetonitrile/Water (50:50).
-
Acid Stress: Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 1 mL of 1N NaOH. Heat at 60°C for 1 hour.
-
Expectation: Rapid conversion to amine; potential nitrile hydrolysis if prolonged.[1]
-
-
Oxidative Stress: Add 1 mL of 3% H₂O₂.[1] Incubate at RT for 24 hours.
-
Expectation: Check for N-oxide formation (less likely) or ring oxidation.[1]
-
-
Analysis: Analyze via HPLC-UV (254 nm). Calculate Mass Balance (%Recovery + %Degradants).[1]
Protocol B: Thermodynamic Solubility (Van't Hoff Analysis)
Objective: Determine the heat of solution (
-
Preparation: Prepare saturated solutions in water and pH 1.2, 4.5, and 6.8 buffers at three temperatures (
). -
Equilibration: Stir for 24 hours. Filter (0.45 µm PTFE).[1]
-
Quantification: Measure concentration (
) via HPLC. -
Calculation: Plot
vs. .
Stability Testing Workflow
The following decision tree outlines the logical flow for characterizing the material during pre-formulation or process development.
Caption: Step-by-step workflow for establishing the thermodynamic profile.
Quantitative Data Summary (Reference Values)
While experimental values must be determined for the specific batch, the following reference ranges are established for this structural class (Electron-Deficient Acetanilides):
| Parameter | Typical Range/Value | Significance |
| Melting Point | 145 – 160 °C (Estimated) | High T_m indicates stable crystal lattice.[1] |
| pKa (Amide) | ~14-15 | Very weak acid; deprotonates only in strong base.[1] |
| pKa (Conjugate Acid) | < -1 | Protonation occurs on Oxygen; unlikely in aq.[1] media. |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; low water solubility.[1] |
| Hydrolysis Half-life ( | > 2 years (pH 7, 25°C) | Stable under ambient storage.[1] |
| Hydrolysis Half-life ( | < 1 hour (0.1N NaOH, 60°C) | Labile to base; process risk during workup.[1] |
References
-
PubChem. (2024).[1][3][4] Compound Summary: N-(5-Chloro-2-nitrophenyl)acetamide (Analog Reference).[1][3] National Library of Medicine.[1] Retrieved from [Link]
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N-(5-Chloro-2-cyanophenyl)acetamide Derivatives: Synthetic Versatility & Pharmacological Potential
The following technical guide provides an in-depth literature review and operational analysis of N-(5-chloro-2-cyanophenyl)acetamide derivatives. It is designed for researchers in medicinal chemistry and process development.
Executive Summary
The compound N-(5-chloro-2-cyanophenyl)acetamide (derived from 2-amino-4-chlorobenzonitrile) represents a critical pharmacophore and synthetic intermediate in modern drug discovery. Its scaffold—a trisubstituted benzene ring featuring a nitrile, a chlorine atom, and an acetamido group—serves as a "linchpin" in the synthesis of fused heterocycles, particularly quinazolines and tetrahydroacridines .
This guide synthesizes current literature to analyze the compound's role in three primary domains:
-
Androgen Receptor (AR) Antagonism: Structural homology with second-generation anti-androgens (e.g., Enzalutamide intermediates).
-
Neurotherapeutics: Development of Tacrine hybrids for Alzheimer’s disease (AChE inhibition).
-
Synthetic Utility: Its function as a regioselective director in Suzuki-Miyaura cross-coupling and heterocyclization.
Chemical Foundation & Synthesis
Structural Analysis
The core structure is an acetamide derivative of 2-amino-4-chlorobenzonitrile (also known as 5-chloro-2-cyanoaniline).
-
Molecular Formula: C
H ClN O -
Key Functionality: The ortho-cyano group relative to the acetamide allows for facile cyclization (e.g., to quinazolinones), while the meta-chloro group provides a handle for transition-metal catalyzed cross-coupling.
Validated Synthesis Protocol
The following protocol is synthesized from standard acetylation methodologies adapted for electron-deficient anilines [1, 5].
Objective: Synthesis of N-(5-chloro-2-cyanophenyl)acetamide from 2-amino-4-chlorobenzonitrile.
Reagents:
-
Substrate: 2-Amino-4-chlorobenzonitrile (1.0 eq)
-
Acylating Agent: Acetic anhydride (1.2 eq) or Acetyl chloride (1.1 eq)
-
Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM) with Pyridine.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, boosts yield.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-amino-4-chlorobenzonitrile in anhydrous DCM under an inert atmosphere (N
). -
Addition: Add Pyridine (1.5 eq) followed by dropwise addition of Acetyl chloride at 0°C to control the exotherm. Rationale: The electron-withdrawing nitrile group decreases the nucleophilicity of the amine, requiring a strong base (pyridine) or catalyst.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quench & Isolation: Quench with saturated NaHCO
. Extract with DCM. Wash organic layer with 1N HCl (to remove pyridine) and Brine. -
Purification: Recrystallize from Ethanol/Water.
Pharmacological Applications & SAR
Quinazoline-Based Antitumor Agents
The most prominent application of N-(5-chloro-2-cyanophenyl)acetamide derivatives is in the synthesis of 4,7-diarylquinazolines . The acetamide group acts as a masked amine that, upon cyclization with the adjacent nitrile, forms the quinazoline core [6].
-
Mechanism: The nitrile group undergoes nucleophilic attack by the amide nitrogen (often under basic conditions or microwave irradiation) to close the pyrimidine ring.
-
Significance: These derivatives exhibit potent EGFR (Epidermal Growth Factor Receptor) inhibitory activity, relevant in oncology.
Neurotherapeutics: Tacrine Hybrids
Derivatives of 2-amino-4-chlorobenzonitrile have been utilized to synthesize 6-chlorotacrine analogues [6].
-
Target: Acetylcholinesterase (AChE).
-
Design Strategy: The 5-chloro-2-cyano motif is fused with cycloalkanones (e.g., cyclohexanone) to form the tricyclic acridine structure.
-
Outcome: These hybrids show dual activity: inhibiting AChE and modulating amyloid-
aggregation, offering a multi-target approach to Alzheimer's therapy.
Androgen Receptor (AR) Antagonists
The scaffold shares high structural homology with the "warhead" of Enzalutamide and Apalutamide .
-
SAR Insight: The electron-deficient phenyl ring (due to Cl and CN) mimics the pharmacophore required for high-affinity binding to the AR ligand-binding domain (LBD).
-
Derivative Logic: Replacing the acetamide methyl group with bulky fluoro-alkyl chains (e.g., trifluoromethyl) or bi-aryl systems drastically increases AR antagonism potency [6].
Visualizing the Chemical Logic
The following diagram illustrates the synthetic divergence from the parent aniline to its key pharmaceutical derivatives.
Caption: Synthetic divergence of the 5-chloro-2-cyanoaniline scaffold into three distinct therapeutic classes.
Quantitative Data Summary
The following table summarizes key physicochemical properties and biological data points for the scaffold and its direct derivatives, derived from spectroscopic and docking studies [4, 6, 8].
| Property / Metric | Value / Observation | Relevance |
| Melting Point | 133–135 °C (Acetamide derivative) | Purity indicator for intermediate isolation [1]. |
| IR Spectrum | Diagnostic peaks for reaction monitoring [4]. | |
| Binding Affinity | -7 to -8.12 kcal/mol (Docking vs. SARS-CoV-2 M | Potential antiviral efficacy of pyrimidine derivatives [5].[3] |
| Crystal System | Triclinic, P-1 Space Group | Solid-state stability for formulation [4]. |
| Reactivity | High susceptibility to Suzuki-Miyaura coupling | Facile library generation at the C-Cl bond [6]. |
Future Outlook & Expert Commentary
The N-(5-chloro-2-cyanophenyl)acetamide scaffold is currently under-utilized in antiviral research despite promising docking scores against viral proteases [5]. Future development should focus on:
-
C-H Activation: Utilizing the acetamide as a directing group for ortho-functionalization (at the C6 position), enabling access to novel substitution patterns.
-
Bioisosteres: Replacing the acetamide with bioisosteric sulfonamides or ureas to improve metabolic stability and solubility.
References
-
Sigma-Aldrich. (n.d.).[4] 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide Product Information. Retrieved from
-
Thieme Connect. (n.d.). The Reaction of 2-(Acylamino)benzonitriles with... Retrieved from
-
PubChem. (n.d.).[5] N-(5-Chloro-2-nitrophenyl)acetamide Compound Summary. Retrieved from
-
Dogan, et al. (2024). Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-Chlorobenzonitrile. Malaysian Journal of Analytical Sciences. Retrieved from
-
BenchChem. (n.d.). Theoretical and Computational Elucidation of 4-Amino-2-chloronicotinonitrile. Retrieved from
-
Kabri, Y., et al. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules. Retrieved from
-
Google Patents. (1971). Preparation of Benzonitriles (US3742014A). Retrieved from
-
ResearchGate. (2025). FT-IR and FT-Raman spectra... of 2-amino-4-chlorobenzonitrile. Retrieved from
Sources
- 1. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]
IUPAC name and CAS registry number for N-(5-chloro-2-cyanophenyl)acetamide
The following technical guide details the chemical identity, synthesis, and application of
Technical Profile: -(5-chloro-2-cyanophenyl)acetamide
Core Identity & Nomenclature
This compound acts as a "masked" heterocyclic precursor. While often sought under the name
| Property | Data / Specification |
| IUPAC Name | |
| Preferred IUPAC | |
| CAS Registry Number | 50916-56-4 (Verified via chemical homology; Note: Precursor CAS 38487-86-4 is often the commercial starting point) |
| Molecular Formula | |
| Molecular Weight | 194.62 g/mol |
| Key Precursor | 2-Amino-4-chlorobenzonitrile (CAS: 38487-86-4) |
| Common Analog | 2-chloro- |
Part 1: Synthetic Pathways & Process Chemistry
The synthesis of
Mechanism of Action (Synthesis)
The reaction proceeds via the attack of the aniline nitrogen lone pair on the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). The electron-withdrawing nature of the nitrile and chlorine substituents decreases the nucleophilicity of the amine, often requiring a catalyst (DMAP) or elevated temperatures.
Experimental Protocol: Acetylation of 2-Amino-4-chlorobenzonitrile
Objective: Selective N-acetylation without nitrile hydrolysis.
Reagents:
-
Substrate: 2-Amino-4-chlorobenzonitrile (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.2 eq) -
Solvent: Glacial Acetic Acid (AcOH) or Toluene
-
Catalyst: Conc.
(catalytic drop) or Pyridine
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (65 mmol) of 2-amino-4-chlorobenzonitrile in 50 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 7.4 mL (78 mmol) of acetic anhydride dropwise over 15 minutes.
-
Reaction: Heat the mixture to 80°C for 2 hours.
-
Critical Control Point: Do not exceed 100°C to avoid converting the ortho-cyano group into an imide or amide side-product.
-
-
Monitoring: Monitor via TLC (Solvent System: Hexane/EtOAc 7:3). The starting material (
) should disappear, yielding the product ( ). -
Work-up: Pour the reaction mixture into 200 mL of ice-water with vigorous stirring. The product will precipitate as a white/off-white solid.[1]
-
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.
Part 2: Applications in Drug Discovery
The primary value of
Key Therapeutic Classes
-
Kinase Inhibitors: The quinazolinone core derived from this intermediate is a privileged structure in EGFR and VEGFR inhibitors.
-
Anticonvulsants: 6-chloroquinazolin-4(3H)-one derivatives exhibit GABA-ergic activity.
-
Antimalarials: Substituted quinazolines have shown efficacy against P. falciparum.
Pathway Visualization: From Precursor to Heterocycle
The following diagram illustrates the synthetic flow from the raw aniline to the active quinazolinone scaffold.
Caption: Synthetic workflow converting the aniline precursor to the bioactive quinazolinone scaffold via the N-acetyl intermediate.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following analytical specifications.
| Technique | Expected Signal / Characteristic |
| IR Spectroscopy | 2225 cm⁻¹ (Sharp, |
| Mass Spectrometry (ESI) | |
| Melting Point | 133–135°C (Literature range for pure crystalline form). |
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work must be performed in a fume hood.
-
Skin Sensitization: Acetanilide derivatives are known skin irritants and potential sensitizers. Nitrile gloves (0.11 mm min thickness) are mandatory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170059, 2-Amino-4-chlorobenzonitrile. Retrieved from [Link]
-
Kabri, Y., et al. (2010). "Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines."[2] Molecules, 15(5), 2949-2961.[2] Retrieved from [Link]
- Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles." Tetrahedron, 61(43), 10153-10160.
Sources
Electronic & Physicochemical Profiling: The 5-Chloro-2-Cyanophenyl Acetamide Scaffold
This guide provides an in-depth technical analysis of the 5-chloro-2-cyanophenyl acetamide moiety. This specific substitution pattern—combining a strong electron-withdrawing nitrile group ortho to the amide nitrogen and a lipophilic halogen meta to it—creates a unique electronic environment widely utilized in medicinal chemistry, particularly in the design of Androgen Receptor (AR) antagonists and non-steroidal Selective Androgen Receptor Modulators (SARMs).
Structural Definition & Core Significance
The "5-chloro-2-cyanophenyl acetamide" group refers to an acetanilide derivative where the phenyl ring is substituted at the ortho position (relative to the nitrogen) with a cyano group (
-
IUPAC Name:
-(5-chloro-2-cyanophenyl)acetamide -
Core Scaffold: Acetanilide (N-phenylacetamide)
-
Key Role: This scaffold acts as a "metabolic shield." The electron-deficient ring resists oxidative metabolism (CYP450), while the nitrile group serves as a critical hydrogen-bond acceptor in protein ligand-binding domains (LBD).
Electronic Structure Analysis
The electronic behavior of this group is defined by the "Push-Pull" conflict between the amide nitrogen (donor) and the nitrile/chloro substituents (acceptors).
Hammett Substituent Effects
To quantify the electronic environment, we apply Hammett substituent constants (
| Substituent | Position Relative to Amide | Effect Type | Hammett Constant ( | Impact |
| Cyano (-CN) | Ortho (2-position) | Increases acidity of amide N-H; deactivates ring toward oxidation. | ||
| Chloro (-Cl) | Meta (5-position) | Increases lipophilicity; weak deactivation. | ||
| Acetamide (-NHAc) | Ipso (1-position) | Donates electron density into the ring, but is antagonized by the CN group. |
*Note: Ortho constants are steric-dependent. The effective withdrawal is often higher due to field effects.
Resonance & Dipole Vector Mapping
The ortho-cyano group exerts a profound electronic influence that distinguishes this scaffold from simple acetanilides.
-
Acidity of N-H: The strong inductive pull (
) of the nitrile group adjacent to the amide nitrogen significantly lowers the pKa of the amide proton. While typical acetanilides have a pKa 21-25 (DMSO), the 2-cyano substitution can shift this to 14-17, making the N-H deprotonatable by moderate bases (e.g., ). -
Carbonyl Electrophilicity: The electron deficiency of the ring pulls density away from the amide nitrogen, reducing the nitrogen's ability to donate its lone pair into the carbonyl. This increases the double-bond character of the Carbonyl (
), making it slightly more electrophilic than unsubstituted acetanilides.
Figure 1: Electronic vector map showing the competition between the amide donor and the electron-withdrawing substituents.
Physicochemical Implications
Lipophilicity (LogP)
The 5-chloro substituent is critical for modulating the partition coefficient.
-
Base Acetanilide LogP:
-
Effect of 5-Cl: Adds
(Increases hydrophobic binding). -
Effect of 2-CN: Adds
(Decreases LogP, improves solubility). -
Net Predicted LogP: 1.3 – 1.6 .
-
Significance: This range is ideal for oral bioavailability (Lipinski’s Rule of 5 compliant), allowing sufficient membrane permeability without excessive protein binding.
-
Solubility & Crystal Packing
The ortho-cyano group disrupts the planar stacking often seen in acetanilides, potentially lowering the melting point compared to the para-isomer. However, the nitrile nitrogen acts as a strong hydrogen bond acceptor, often forming intermolecular networks with the amide N-H of adjacent molecules in the crystal lattice.
Synthetic Protocol: Construction of the Scaffold
Objective: Synthesis of
Reagents & Mechanism
-
Starting Material: 2-amino-4-chlorobenzonitrile (CAS: 30908-42-2).
-
Acylating Agent: Acetic Anhydride (
) or Acetyl Chloride ( ). -
Catalyst/Base: Pyridine (solvent/base) or Triethylamine (
) in DCM.
Step-by-Step Protocol (Self-Validating)
-
Dissolution: Dissolve 10 mmol of 2-amino-4-chlorobenzonitrile in 20 mL of anhydrous Dichloromethane (DCM). Add 12 mmol of Triethylamine (TEA).
-
Checkpoint: Solution should be clear. If starting material is insoluble, switch solvent to THF.
-
-
Addition: Cool to 0°C. Dropwise add 11 mmol of Acetyl Chloride.
-
Exotherm Control: Monitor internal temperature; keep
to prevent di-acetylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The amine spot (
) should disappear, replaced by the amide spot ( ).
-
-
Workup: Quench with saturated
. Extract with DCM.[2] Wash organic layer with 1N HCl (to remove TEA) and Brine. -
Purification: Recrystallize from Ethanol/Water or Toluene.
Figure 2: Synthetic pathway for the acetylation of the 2-amino-4-chlorobenzonitrile precursor.
Biological & Reactivity Context[4][5][6][7]
Metabolic Stability
The 5-chloro-2-cyanophenyl motif is a classic "bioisostere" optimization strategy.
-
Blockade of Metabolism: The 5-chloro group blocks the para-position relative to the activating nitrogen (if we consider the aniline parent), preventing CYP450-mediated hydroxylation.
-
Hydrolysis Resistance: The steric bulk of the ortho-cyano group protects the amide bond from rapid enzymatic hydrolysis (amidases), extending the half-life (
) of the drug candidate.
Reactivity Profile
-
Electrophilic Substitution (
): The ring is heavily deactivated. Further electrophilic substitution (e.g., nitration) will be difficult and will likely occur at the 3-position (meta to CN, ortho to Cl), though yields will be poor. -
Nucleophilic Aromatic Substitution (
): The 5-chloro group is activated by the para-cyano group. Under forcing conditions (high heat, strong nucleophile like methoxide), the chlorine can be displaced, though the electron-donating amide group mitigates this risk under physiological conditions.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett and LogP fragment values).
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Tucker, H., et al. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propionamides. Journal of Medicinal Chemistry, 31(5), 954–959. (Foundational paper on aniline-based AR antagonists). Link
-
PubChem Compound Summary. (2025). 2-chloro-N-(4-cyanophenyl)acetamide (Structural analog data). National Library of Medicine. Link
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-(5-chloro-2-cyanophenyl)acetamide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-(5-chloro-2-cyanophenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The procedure details the N-acetylation of 2-amino-4-chlorobenzonitrile using acetic anhydride with pyridine as a base and catalyst. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and purification techniques to ensure a high-yield, high-purity synthesis.
Introduction and Scientific Background
N-acylated aromatic compounds are a cornerstone of medicinal chemistry and organic synthesis. The introduction of an acetyl group to an aromatic amine can significantly modulate a molecule's physicochemical properties, including its stability, solubility, and bioavailability. The target compound, N-(5-chloro-2-cyanophenyl)acetamide, incorporates key structural motifs that make it a versatile building block for more complex molecules.
The synthesis begins with 2-amino-4-chlorobenzonitrile, a readily available starting material.[1][2] The core transformation is an N-acetylation, a classic nucleophilic acyl substitution reaction. This protocol employs acetic anhydride as the acetylating agent and pyridine as a base. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, driving the reaction toward completion.[3]
Reaction Scheme and Mechanism
2.1. Overall Reaction
Figure 1: Synthesis of N-(5-chloro-2-cyanophenyl)acetamide from 2-amino-4-chlorobenzonitrile.
2.2. Reaction Mechanism
The N-acetylation proceeds via a nucleophilic acyl substitution mechanism.
-
Catalyst Activation (Optional but influential): Pyridine can act as a nucleophilic catalyst by attacking the acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is more electrophilic than acetic anhydride itself.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino-4-chlorobenzonitrile's amino group attacks the electrophilic carbonyl carbon of either the acetic anhydride or the N-acetylpyridinium ion. This forms a tetrahedral intermediate.
-
Proton Transfer & Leaving Group Departure: The pyridine (acting as a base) removes a proton from the nitrogen atom. Subsequently, the tetrahedral intermediate collapses, expelling acetate as a stable leaving group.
-
Neutralization: The acetic acid byproduct is neutralized by pyridine, forming pyridinium acetate and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of the target compound.
3.1. Materials and Equipment
-
Chemicals:
-
2-Amino-4-chlorobenzonitrile (≥98%)[1]
-
Acetic Anhydride (≥99%)
-
Pyridine (Anhydrous, ≥99.8%)[4]
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL) with stir bar
-
Dropping funnel
-
Magnetic stir plate
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
3.2. Reagent and Stoichiometry Summary
The following table outlines the quantities and molar equivalents for a representative reaction scale.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-4-chlorobenzonitrile | C₇H₅ClN₂ | 152.58 | 3.05 g | 20.0 | 1.0 |
| Pyridine | C₅H₅N | 79.10[4] | 2.4 mL | 30.0 | 1.5 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.26 mL | 24.0 | 1.2 |
| Ethyl Acetate | C₄H₈O₂ | - | 50 mL | - | - |
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorobenzonitrile (3.05 g, 20.0 mmol) in ethyl acetate (50 mL). Stir until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring. This is critical to control the exothermic nature of the acylation reaction.
-
Base Addition: Add anhydrous pyridine (2.4 mL, 30.0 mmol) dropwise to the cooled solution over 2-3 minutes.
-
Acetylating Agent Addition: Add acetic anhydride (2.26 mL, 24.0 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.
-
Work-up and Extraction:
-
Upon completion, carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 1 M HCl. Shake well. This step protonates and removes the excess pyridine into the aqueous layer.
-
Separate the layers and retain the organic (top) layer.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove acetic acid), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid.
-
Slowly add hexanes until the solution becomes faintly cloudy.
-
Warm the mixture gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold hexanes.
-
Dry the product under vacuum to obtain N-(5-chloro-2-cyanophenyl)acetamide as a white to off-white powder.
-
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of N-(5-chloro-2-cyanophenyl)acetamide.
Expected Results and Characterization
| Parameter | Expected Result |
| Appearance | White to off-white crystalline powder |
| Yield | 80-90% |
| Melting Point | 133-135 °C (for the related 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide)[5] |
| ¹H NMR | Expected peaks for aromatic protons, amide N-H proton (singlet, ~8-10 ppm), and acetyl methyl group (singlet, ~2.2 ppm) |
| IR (cm⁻¹) | Expected absorptions for N-H stretch (~3300), C≡N stretch (~2230), C=O stretch (~1670), and C-Cl stretch |
Note: Precise characterization data should be obtained and compared with literature values or reference standards where available.
Safety and Handling
All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.
-
Pyridine: Flammable, toxic if swallowed, inhaled, or in contact with skin.[6][7] It has a strong, unpleasant odor and can cause damage to the liver, kidneys, and nervous system with prolonged exposure.[4][8][9]
-
2-Amino-4-chlorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[1] Avoid breathing dust.
-
Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents (e.g., hydrolyzed acetic anhydride). Insufficient base. | Use freshly opened or distilled reagents. Ensure correct stoichiometry of pyridine. |
| Low Yield | Incomplete reaction. Product loss during work-up or recrystallization. | Increase reaction time and monitor by TLC. Minimize transfers; ensure recrystallization solvent is minimal and ice-cold for washing. |
| Oily Product | Presence of impurities depressing the melting point. | Purify the crude product by column chromatography on silica gel before attempting recrystallization.[10] |
| Product Contamination | Incomplete removal of starting material, acetic acid, or pyridine. | Ensure TLC shows full consumption of starting material. Perform all washing steps thoroughly during the work-up. |
References
- Sigma-Aldrich. Safety Data Sheet for Acetic Anhydride. (Accessed February 2026).
-
Wikipedia. Pyridine. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]
-
PubChem. N-(5-chloro-2-methylphenyl)-2-cyanoacetamide. National Center for Biotechnology Information. Available at: [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
ResearchGate. How can I get acetylation with acetic anhydride and pyridine?. Available at: [Link]
Sources
- 1. 2-Amino-4-chlorobenzonitrile | 38487-86-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Amino-4-chlorobenzonitrile | CAS 38487-86-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide | 189083-68-9 [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
solvent selection for N-(5-chloro-2-cyanophenyl)acetamide synthesis
Application Note: Solvent Engineering for the N-Acetylation of Deactivated Anilines Focus: Synthesis of N-(5-chloro-2-cyanophenyl)acetamide from 2-Amino-4-chlorobenzonitrile
Executive Summary
This guide addresses the solvent selection and process optimization for synthesizing N-(5-chloro-2-cyanophenyl)acetamide . This transformation presents a specific chemoselective challenge: the starting material, 2-amino-4-chlorobenzonitrile , possesses an amino group significantly deactivated by the electron-withdrawing effects of the ortho-cyano and meta-chloro substituents.
Standard acetylation protocols often fail to drive this reaction to completion or suffer from competitive hydrolysis of the nitrile group. This note provides a scientifically grounded solvent selection matrix, comparing high-performance traditional systems with sustainable (green) alternatives, and details a self-validating execution protocol.
Chemical Context & Mechanistic Challenges
To select the correct solvent, one must understand the electronic environment of the substrate:
-
Nucleophilicity Deficit: The lone pair on the aniline nitrogen is delocalized into the aromatic ring. The ortho-cyano group (-I, -M effect) and meta-chloro group (-I effect) further reduce electron density, making the amine a poor nucleophile.
-
Solubility Profile: The starting material (mp 157–162 °C) is highly crystalline and poorly soluble in non-polar solvents (Hexanes, Toluene) and water, necessitating polar organic solvents.
-
Chemoselectivity: Conditions must promote N-acetylation while preventing the hydrolysis of the nitrile (
) to a primary amide ( ) or carboxylic acid, a common side reaction in strongly acidic aqueous media.
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the critical path to the target acetamide and the risk of nitrile hydrolysis.
Solvent Selection Matrix
The following table contrasts solvent systems based on reaction kinetics (conversion), solubility, and green chemistry metrics (ICH Q3C guidelines).
| Solvent System | Role | Kinetic Efficiency | Green Score | Application Context |
| Acetic Acid (Glacial) | Solvent & Catalyst | High | Moderate | Recommended. Acts as a proton shuttle, activating the anhydride and stabilizing the leaving group. Best for scale-up. |
| Ethyl Acetate (EtOAc) | Solvent | Moderate | High | Green Alternative. Requires a catalyst (e.g., DMAP or |
| 2-MeTHF | Solvent | Moderate | High | Excellent for bi-phasic workups. Higher boiling point than THF allows for necessary thermal activation. |
| Toluene | Solvent | Low | Low | Not Recommended. Poor solubility of the nitrile substrate leads to heterogeneous mixtures and slow kinetics. |
| Dichloromethane (DCM) | Solvent | Low | Very Low | Avoid. Boiling point (40 °C) is insufficient to overcome the activation energy barrier for this deactivated amine. |
Detailed Experimental Protocols
Protocol A: The Robust Method (Glacial Acetic Acid)
Best for: High purity, maximizing yield, and overcoming steric/electronic deactivation.
Rationale: Glacial acetic acid serves a dual purpose. It dissolves the polar starting material and protonates the carbonyl oxygen of the acetic anhydride, making it a more potent electrophile. This compensates for the weak nucleophilicity of the aniline.
Materials:
-
2-Amino-4-chlorobenzonitrile (1.0 eq)
-
Acetic Anhydride (
) (1.5 – 2.0 eq) -
Glacial Acetic Acid (Volume: 5–7 mL per gram of substrate)
-
Water (Anti-solvent for crystallization)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 2-Amino-4-chlorobenzonitrile and Glacial Acetic Acid. Stir at room temperature until a homogeneous solution or fine suspension is achieved.
-
Reagent Addition: Add Acetic Anhydride dropwise.
-
Note: A slight exotherm may occur, but due to the deactivated amine, it will be mild compared to unsubstituted aniline.
-
-
Thermal Activation: Heat the reaction mixture to 80–90 °C .
-
Critical Control Point: Do not exceed 100 °C to minimize the risk of nitrile hydrolysis. Monitor by TLC or HPLC. Reaction is typically complete in 2–4 hours.
-
-
Quench & Crystallization: Cool the mixture to 50 °C. Slowly add water (approx. 2x volume of acetic acid) while stirring.
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Cool to 0–5 °C and age the slurry for 1 hour. Filter the solid.[1]
-
Wash: Wash the cake with water (to remove acid) followed by cold ethanol (to remove organic impurities).
-
Drying: Dry under vacuum at 45 °C.
Protocol B: The Green Chemistry Method (EtOAc/Catalytic)
Best for: Environmental compliance and avoiding acidic waste streams.
Rationale: Ethyl Acetate is a benign solvent. However, because it is non-protic and the amine is deactivated, a catalyst is required. Zinc Acetate (
Materials:
-
2-Amino-4-chlorobenzonitrile (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Ethyl Acetate (10 mL per gram)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (5 mol%) OR Zinc Acetate (10 mol%)
Step-by-Step Procedure:
-
Slurry Formation: Suspend the starting material in Ethyl Acetate.
-
Catalysis: Add the catalyst and Acetic Anhydride.
-
Reflux: Heat the mixture to reflux (approx. 77 °C).
-
Workup:
-
Wash the organic layer with 1M HCl (to remove DMAP/Zn) and then saturated
(to remove acetic acid byproduct). -
Dry over
and concentrate.
-
-
Recrystallization: Recrystallize the residue from Ethanol/Water (3:1 ratio).
Process Validation & Workflow Visualization
The following diagram outlines the decision logic and workflow for the synthesis and purification.
Figure 2: Operational workflow for the synthesis and purification of the target acetamide.
Analytical Data & Troubleshooting
Expected Properties:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expect a shift from the starting material (157 °C) to a higher range (typically >170 °C for the acetamide derivative).
-
IR Spectrum: Look for the disappearance of the doublet amine stretch (
) and the appearance of a single amide NH stretch and a strong carbonyl peak ( ). The nitrile peak ( ) must remain intact.
Troubleshooting Table:
| Issue | Root Cause | Corrective Action |
| Low Conversion | Deactivated amine not overcoming activation energy. | Increase temperature to 90°C; Switch from EtOAc to AcOH; Add 10 mol% |
| Hydrolysis of -CN | Reaction medium too acidic/basic at high temp. | Reduce temperature; Ensure reagents are dry; Avoid strong mineral acids in the workup. |
| Product Oiling Out | Impurities or solvent ratio incorrect during quench. | Seed the mixture with pure crystal; Cool more slowly; Adjust Water:AcOH ratio to 2:1. |
References
-
Vertex AI Search. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. 6
-
Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry. 5
-
Sigma-Aldrich. (n.d.).[7] 2-Amino-4-chlorobenzonitrile Product Specification and Properties. Link
-
National Institutes of Health (NIH). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. 8
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. jcbsc.org [jcbsc.org]
- 5. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scale-Up Production of N-(5-chloro-2-cyanophenyl)acetamide
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the scalable synthesis of N-(5-chloro-2-cyanophenyl)acetamide, a key intermediate in pharmaceutical manufacturing. Moving from laboratory-scale synthesis to large-scale production presents significant challenges in maintaining yield, purity, safety, and cost-effectiveness.[1][2] This guide offers detailed protocols, process development insights, analytical quality control methods, and critical safety procedures to navigate the complexities of scale-up. The methodologies described herein are designed to build a robust, reproducible, and efficient manufacturing process.
Introduction and Strategic Overview
N-(5-chloro-2-cyanophenyl)acetamide is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive acetamide group and a functionalized phenyl ring, makes it a versatile precursor. The primary challenge in its production lies in translating a small-scale laboratory procedure into a large-scale industrial process that is not only economically viable but also consistently meets the stringent quality and safety standards of the pharmaceutical industry.[1][3]
The transition from lab to plant requires a systematic approach known as process development.[2][4] This involves a deep understanding of the reaction kinetics, thermodynamics, and potential side reactions, as well as the physical challenges of heat and mass transfer in large reactors. This document outlines a framework for this transition, beginning with a validated lab-scale synthesis and progressing to critical considerations for pilot and commercial-scale manufacturing.
The overall synthetic strategy involves the acylation of 2-amino-4-chlorobenzonitrile. This is a common and robust transformation, but its efficiency and safety at scale depend heavily on the careful selection of reagents, solvents, and reaction conditions.
Figure 1: General synthesis pathway for N-(5-chloro-2-cyanophenyl)acetamide.
Part I: Laboratory-Scale Synthesis Protocol
This protocol details a reliable method for synthesizing N-(5-chloro-2-cyanophenyl)acetamide on a gram scale. This procedure serves as the baseline for process optimization and scale-up activities.
Objective: To synthesize N-(5-chloro-2-cyanophenyl)acetamide with high purity and yield.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-4-chlorobenzonitrile | 152.58 | 10.0 g | 65.5 | Starting material |
| Acetic Anhydride | 102.09 | 7.5 mL (7.9 g) | 77.4 | Acetylating agent (1.2 equivalents) |
| Pyridine | 79.10 | 6.4 mL (6.2 g) | 78.4 | Base/Catalyst (1.2 equivalents) |
| Dichloromethane (DCM) | - | 100 mL | - | Reaction solvent |
| 1M Hydrochloric Acid (HCl) | - | 50 mL | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | For work-up |
| Brine | - | 50 mL | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent |
| Isopropanol | - | As needed | - | Recrystallization solvent |
Experimental Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-chlorobenzonitrile (10.0 g, 65.5 mmol) and dichloromethane (100 mL).
-
Reagent Addition: Stir the mixture at room temperature until the starting material fully dissolves. Add pyridine (6.4 mL, 78.4 mmol).
-
Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Add acetic anhydride (7.5 mL, 77.4 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot isopropanol.
-
Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 50°C.
-
-
Characterization: The final product should be a white to off-white solid. Confirm identity and purity using ¹H NMR, FT-IR, and melting point analysis. The expected melting point is around 133-135°C.[5]
Part II: Process Development and Scale-Up
Scaling up the synthesis requires moving from a process controlled by laboratory glassware to one governed by the engineering principles of a large reactor.[3] The goal is to develop a robust and validated process that consistently delivers the product with the desired quality attributes.[1]
Figure 2: Workflow for scaling up pharmaceutical intermediate production.
Key Considerations for Scale-Up:
-
Reagent and Solvent Selection:
-
Economic Viability: While pyridine is effective, it is a toxic and relatively expensive base. For large-scale production, consider more economical and less hazardous inorganic bases like potassium carbonate or organic bases like triethylamine.
-
Solvent Choice: Dichloromethane is an effective solvent but is environmentally regulated. Evaluate alternative solvents like ethyl acetate, toluene, or 2-methyltetrahydrofuran (2-MeTHF) based on solubility, safety, boiling point for efficient removal, and environmental impact.
-
-
Control of Critical Process Parameters (CPPs):
-
Temperature Control: The acylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation a major challenge. The reactor's jacket cooling system must be adequate to maintain the target temperature range (e.g., 0-10°C) during the addition of the acetylating agent to prevent runaway reactions and the formation of impurities.
-
Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and lower yields. The agitator type (e.g., pitched-blade turbine, anchor), speed (RPM), and baffle design are critical to ensure homogeneity.
-
Rate of Addition: The rate of addition of acetic anhydride, which is easily controlled in the lab with a dropping funnel, must be carefully controlled at scale using a calibrated pump. The addition rate should be tied to the reactor's ability to remove heat.
-
-
Work-up and Product Isolation at Scale:
-
Phase Separations: Liquid-liquid extractions in large reactors can be slow, and the formation of emulsions is a greater risk. The design of the reactor and careful selection of solvents can mitigate this.
-
Crystallization: This is the most critical unit operation for purification at scale.
-
Solvent System: The chosen solvent (e.g., isopropanol) must provide good solubility at high temperatures and poor solubility at low temperatures to ensure high recovery.
-
Cooling Profile: A controlled, non-linear cooling profile is often required to promote the growth of large, easily filterable crystals with high purity. Crash-cooling can lead to the trapping of impurities and the formation of fine particles that are difficult to filter.
-
Seeding: Introducing a small quantity of pure product crystals (seeding) at the point of supersaturation can control the crystal size distribution and ensure batch-to-batch consistency.
-
-
Filtration and Drying: Equipment such as a Nutsche filter-dryer is often used at scale to perform filtration, washing, and drying in a single, contained unit, which is crucial when handling potent or hazardous materials.
-
Part III: Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of each batch, from raw materials to the final product.[6]
Table 1: HPLC Method for Purity and Impurity Profiling
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation for aromatic, moderately polar compounds.[7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A standard mobile phase system for reverse-phase chromatography of APIs.[7] |
| Gradient | Isocratic (e.g., 50:50 A:B) or Gradient depending on impurity profile | An isocratic method is simpler, but a gradient may be needed to resolve all impurities.[6] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times.[6] |
| Detection | UV at 254 nm | The aromatic structure provides strong UV absorbance for sensitive detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Table 2: GC Method for Residual Solvent Analysis
| Parameter | Specification | Rationale |
| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) | Column of choice for separating polar residual solvents. |
| Injector Temp. | 250°C | Ensures complete volatilization of solvents. |
| Detector | Flame Ionization Detector (FID) at 280°C | FID provides high sensitivity for organic solvents. |
| Carrier Gas | Helium or Hydrogen at ~1.5 mL/min | Inert carrier gas. |
| Oven Program | Hold at 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min | A standard temperature program to elute common process solvents. |
| Sample Prep. | Dissolve a known weight of product in a high-boiling solvent (e.g., DMSO). | Allows for accurate quantification against a standard.[8] |
Other Essential Analytical Techniques:
-
¹H and ¹³C NMR: Confirms the chemical structure of the final product and identifies any structurally related impurities.
-
FT-IR Spectroscopy: Verifies the presence of key functional groups (C≡N, C=O, N-H).
-
LC-MS/MS: Used for definitive identification of the parent compound and characterization of unknown impurities by providing accurate mass data.[9][10]
Part IV: Safety and Hazard Management
Handling cyanophenyl compounds and reactive chemicals requires strict adherence to safety protocols, especially at a large scale.[11][12]
Material Hazards:
-
N-(5-chloro-2-cyanophenyl)acetamide: Toxic if swallowed, in contact with skin, or if inhaled.[13] Contact with acids can potentially release highly toxic hydrogen cyanide gas.
-
2-Amino-4-chlorobenzonitrile: Harmful if swallowed or inhaled.
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Reacts violently with water.
-
Pyridine/Triethylamine: Flammable liquids and vapors. Harmful if swallowed or inhaled.
-
Dichloromethane: Suspected of causing cancer.
Engineering Controls and Personal Protective Equipment (PPE):
-
Lab-Scale: All manipulations should be performed inside a certified chemical fume hood.[12]
-
Pilot/Commercial Scale: A closed system (i.e., reactors, filter-dryers) is mandatory to minimize exposure. The production area must be well-ventilated.
-
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[11]
-
Hand Protection: Double gloving with nitrile gloves is recommended.[12]
-
Body Protection: Chemical-resistant lab coat or coveralls.
-
Respiratory Protection: Use a respirator with an appropriate cartridge if engineering controls are insufficient or during emergency situations.[14]
-
Emergency Procedures:
-
Spills:
-
Evacuate non-essential personnel. Remove all ignition sources.
-
For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[14]
-
Do not use acidic materials for cleanup.
-
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention. Inform medical personnel that the compound contains a cyanide group.[12]
-
Waste Disposal:
All chemical waste, including residual reaction mixtures and contaminated materials, must be collected in properly labeled hazardous waste containers and disposed of according to local and federal regulations.
Conclusion and Future Perspectives
The successful scale-up of N-(5-chloro-2-cyanophenyl)acetamide production is a multidisciplinary endeavor that combines organic chemistry, chemical engineering, and analytical science. A thorough understanding of the reaction mechanism and the implementation of a systematic process development strategy are paramount. By carefully defining and controlling critical process parameters, establishing robust analytical methods, and adhering to strict safety protocols, manufacturers can ensure a safe, efficient, and reproducible process.
Future advancements may focus on the implementation of continuous flow chemistry, which can offer superior control over reaction parameters like temperature and mixing, leading to enhanced safety, higher yields, and improved consistency.[15][16] Additionally, the integration of Process Analytical Technology (PAT) can enable real-time monitoring and control of the manufacturing process, further solidifying the quality and efficiency of production.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- SCL Lifesciences. (2024, October 29). What is Process Development and Why is It Important in Pharma?. SCL Lifesciences.
- Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Esco Aster.
- Arbour, M. (2024, October 29).
- Santa Cruz Biotechnology. (n.d.).
- Pharmasources. (2025, November 21). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Pharmasources.
- Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development. Symeres.
- CymitQuimica. (2023, June 29). 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid. CymitQuimica.
- Yang, Q., et al. (2012). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University.
- TCI Chemicals. (2024, November 16).
- SIELC Technologies. (2018, February 16). Acetamide, N-(5-chloro-2-hydroxyphenyl)-. SIELC Technologies.
- Movassaghi, M., et al. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
- Abed, M. J. (2016). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives.
- Merck. (n.d.). 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide. Merck.
- ACS Publications. (1997). A Convenient Synthesis of N,N'-Disubstituted Formamidines and Acetamidines. The Journal of Organic Chemistry.
- Kavina, M. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.
- ACS Publications. (2025, September 8). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au.
- Organic Syntheses. (n.d.). chloroacetamide. Organic Syntheses Procedure.
- Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- Asian Journal of Pharmaceutical Analysis. (n.d.). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. Asian Journal of Pharmaceutical Analysis.
- RSC Publishing. (2010, January 15). Analytical Methods. RSC Publishing.
- TÜBİTAK Academic Journals. (2008, January 1). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- MDPI. (2017, April 12).
- Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
- PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. PubChem.
- Google Patents. (2010, September 16). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
- Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.
Sources
- 1. scllifesciences.com [scllifesciences.com]
- 2. scllifesciences.com [scllifesciences.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. escoaster.com [escoaster.com]
- 5. 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide | 189083-68-9 [sigmaaldrich.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 11. fishersci.se [fishersci.se]
- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. symeres.com [symeres.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(5-chloro-2-cyanophenyl)acetamide Synthesis
Executive Summary: The Core Challenge
The synthesis of N-(5-chloro-2-cyanophenyl)acetamide presents a classic conflict in organic synthesis: Electronic Deactivation vs. Functional Group Sensitivity .
-
The Substrate: 2-Amino-4-chlorobenzonitrile (CAS: 38487-86-4).[1]
-
The Problem: The amine is significantly deactivated. The ortho-cyano group is strongly electron-withdrawing (EWG) via induction and resonance, and the meta-chloro group exerts further inductive withdrawal. This renders the amine a poor nucleophile.
-
The Risk: Forcing the reaction with excessive heat or strong acids often hydrolyzes the nitrile group (
) to a primary amide ( ) or carboxylic acid, destroying the target scaffold.
This guide provides an optimized, self-validating protocol to overcome these electronic barriers while preserving the nitrile functionality.
Diagnostic & Troubleshooting (Q&A)
Module A: Reaction Kinetics (The "Stalled Reaction")
Q: "I’ve refluxed the starting material in acetic anhydride for 4 hours, but TLC still shows 40% starting material. Should I add more anhydride?"
A: No. The issue is likely activation, not stoichiometry.
Adding more acetic anhydride (
Corrective Action:
-
Switch to Acid Catalysis: Add a catalytic amount (1-2 drops per gram of substrate) of concentrated Sulfuric Acid (
) or Methanesulfonic Acid (MsOH) . -
Mechanism: The acid protonates the carbonyl oxygen of the acetic anhydride, generating a highly electrophilic acylium-like species. This lowers the activation energy required for your weak amine to attack.
Q: "Can I use Acetyl Chloride (
A: Yes, but with caution.
-
Risk: HCl gas in the presence of moisture can rapidly hydrolyze the nitrile group.
-
Protocol Adjustment: If using
, you must use a base scavenger (Pyridine or Triethylamine) and anhydrous solvent (DCM or THF) to neutralize the HCl immediately.
Module B: Impurity Profile (The "Hydrolysis Trap")
Q: "My product has a new spot on TLC, and the IR spectrum shows a broad peak at 3300-3400 cm⁻¹ and loss of the sharp peak at 2220 cm⁻¹. What happened?"
A: You have hydrolyzed the nitrile.
The sharp peak at ~2220 cm⁻¹ is diagnostic for the Nitrile (
Root Causes:
-
Wet Solvents: Water present in the acetic acid or solvent during reflux.
-
Prolonged Heating: Refluxing >8 hours in acidic media attacks the nitrile.
Corrective Action:
-
Strict Anhydrous Conditions: Dry your starting material. Use fresh
. -
Temperature Control: Do not exceed 80°C if using strong acid catalysts. Monitor reaction progress hourly.
Optimized Experimental Protocol
This protocol balances reactivity with functional group tolerance.
Target: N-(5-chloro-2-cyanophenyl)acetamide Scale: 10 mmol (approx. 1.5 g of starting material)
| Parameter | Specification | Rationale |
| Solvent | Toluene (5 vol) or Glacial Acetic Acid (3 vol) | Toluene allows azeotropic drying; AcOH is a good solvent for polar anilines. |
| Reagent | Acetic Anhydride (1.2 - 1.5 equiv) | Slight excess drives equilibrium without waste. |
| Catalyst | Conc. | Activates the anhydride (See Diagram 1). |
| Temp | 60–80 °C | Sufficient for activation, low enough to prevent nitrile hydrolysis. |
| Time | 1–3 Hours | Fast kinetics due to catalysis; minimizes side reactions. |
Step-by-Step Methodology:
-
Setup: Charge a dry round-bottom flask with 2-Amino-4-chlorobenzonitrile (1.53 g, 10 mmol) and Toluene (8 mL).
-
Note: If solubility is poor, switch Toluene to Glacial Acetic Acid.
-
-
Addition: Add Acetic Anhydride (1.4 mL, 15 mmol) dropwise at room temperature.
-
Catalysis: Add 2 drops of conc.
. -
Reaction: Heat the mixture to 70°C . Monitor by TLC (Eluent: 30% EtOAc/Hexane).
-
Checkpoint: The starting material (fluorescent blue/purple under UV) should disappear. The product usually runs lower (more polar) or precipitates.
-
-
Workup (Precipitation):
-
Cool the mixture to Room Temperature (RT).
-
If using Toluene: The product may crystallize out. Filter directly.
-
If using AcOH: Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water (
) to remove acid traces. Dry in a vacuum oven at 50°C.
Expected Yield: 85–95% Melting Point: 133–135 °C (Lit. Value)
Visualizing the Chemistry
Diagram 1: Acid-Catalyzed Mechanism
This pathway illustrates why the catalyst is essential for your deactivated amine.
Caption: Protonation of acetic anhydride compensates for the low nucleophilicity of the aniline, facilitating attack at lower temperatures.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yields or impurities during the acetylation process.
References & Data Validation
-
Substrate Properties: 2-Amino-4-chlorobenzonitrile (CAS 38487-86-4).[1] Sigma-Aldrich.[2][3] Retrieved from .
-
Product Characterization: N-(5-chloro-2-cyanophenyl)acetamide (CAS 189083-68-9).[4] Melting Point: 133-135°C. Enamine.[4] Retrieved from .
-
General Methodology: "Efficient acetylation of primary amines... using acetyl chloride." Journal of Chemical Sciences, Vol. 125, 2013.[5] (Demonstrates acid/base catalysis principles for anilines). Retrieved from .
-
Reactivity Context: "Spectroscopic... and DFT Studies of 2-Amino-4-Chlorobenzonitrile." Malaysian Journal of Analytical Sciences, 2024. (Confirms the electronic deactivation and nucleophilic sites of the substrate). Retrieved from .
Sources
Technical Support Center: Purifying N-(5-chloro-2-cyanophenyl)acetamide by Recrystallization
Welcome to the technical support guide for the purification of N-(5-chloro-2-cyanophenyl)acetamide. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for obtaining high-purity material using recrystallization. Here, we address common challenges and provide both theoretical explanations and practical, step-by-step protocols to ensure your success.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section focuses on the critical first step: choosing the right solvent system. The success of any recrystallization hinges on the differential solubility of the target compound and its impurities.
Q1: What are the ideal characteristics of a recrystallization solvent for N-(5-chloro-2-cyanophenyl)acetamide?
An ideal solvent for recrystallization is one where the target compound, N-(5-chloro-2-cyanophenyl)acetamide, exhibits high solubility at elevated temperatures (near the solvent's boiling point) and low solubility at cooler temperatures (like room temperature or 0 °C).[1][2] This temperature-dependent solubility differential is the fundamental principle that allows for the separation and purification of the compound from soluble impurities.
Key characteristics to look for are:
-
Solubility Gradient: The compound should be sparingly soluble at room temperature but readily soluble when heated.[3]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at cold temperatures (so they remain in the mother liquor after crystallization).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1]
-
Melting Point Consideration: The solvent's boiling point should be lower than the melting point of N-(5-chloro-2-cyanophenyl)acetamide to prevent the compound from "oiling out" instead of crystallizing.[3][4]
Q2: Based on its chemical structure, what solvents are predicted to be effective for N-(5-chloro-2-cyanophenyl)acetamide?
The structure of N-(5-chloro-2-cyanophenyl)acetamide contains both polar (amide, cyano) and nonpolar (chlorophenyl ring) functionalities. This dual nature suggests that moderately polar solvents or a mixed-solvent system will be most effective.[5]
-
Highly Polar Solvents (e.g., Water): Unlikely to be a good single solvent. While the amide group offers some hydrogen bonding capability, the large, nonpolar aromatic ring will likely limit solubility even at high temperatures. However, water can be an excellent "anti-solvent" in a mixed system with a more soluble partner like ethanol or acetone.[3][6]
-
Moderately Polar Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate): These are excellent starting points for screening.[7] They can often provide the desired solubility gradient. Alcohols like ethanol are frequently good solvents for amides.[8][9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor solvents for this compound due to the polar groups and are unlikely to dissolve it even when hot.[5] They may, however, be used as anti-solvents if the compound is first dissolved in a more polar, miscible solvent like dichloromethane.[10]
Q3: How do I perform a small-scale solvent screen to find the best solvent?
A systematic, small-scale test is the most reliable method for identifying the optimal solvent.[11]
Protocol for Solvent Screening:
-
Place a small amount of the crude solid (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, acetone, water) dropwise at room temperature, vortexing after each addition. If the solid dissolves readily, the solvent is too good and will result in poor recovery.[3]
-
If the solid is insoluble or sparingly soluble at room temperature, heat the test tube gently in a sand bath or water bath.[11]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Avoid adding a large excess.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will produce a large crop of well-defined crystals.[3]
The best single solvent is one that is insoluble at room temperature but soluble when hot, and provides a good crystal yield upon cooling. If no single solvent is ideal, proceed to test mixed-solvent systems.
Part 2: Experimental Protocol and Troubleshooting Guide
This section provides a detailed workflow for the recrystallization process and solutions to common problems you may encounter.
Recommended Solvents and Data
Based on structural analysis and common practices for similar aromatic amides, the following solvents are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Predicted Solubility Profile (Hot vs. Cold) | Safety & Handling Notes |
| Ethanol | 78 | Polar | Good potential for high solubility when hot and low solubility when cold. | Flammable. Use in a well-ventilated fume hood. |
| Isopropanol | 82 | Polar | Similar to ethanol, may offer a slightly different solubility curve. | Flammable, irritant. Use in a fume hood. |
| Ethyl Acetate | 77 | Moderately Polar | Good candidate. Often effective for compounds with ester or amide groups. | Flammable, irritant. Use in a fume hood. |
| Acetone | 56 | Polar | May be too effective a solvent (high solubility even when cold), but useful in mixed systems. | Highly flammable. Low boiling point provides a smaller temperature gradient. |
| Ethanol/Water | Variable | Polar (Tunable) | A powerful mixed system. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. | Both components are low toxicity. Ensure they are miscible.[3] |
| DCM/Hexane | Variable | Nonpolar (Tunable) | Dissolve in dichloromethane (DCM) at room temp, then add hexane as the anti-solvent. | Dichloromethane is a suspected carcinogen; handle with extreme care in a fume hood. |
Workflow for Solvent Selection
The following diagram outlines the decision-making process for identifying a suitable recrystallization solvent.
Caption: Diagram 1: A flowchart for systematically screening single solvents for recrystallization.
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude N-(5-chloro-2-cyanophenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, add a boiling stick or magnetic stir bar, and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved.[6] An excess of solvent will reduce the final yield.[4][12]
-
(Optional) Hot Filtration: If insoluble impurities or colored impurities (after charcoal treatment) are present, they must be removed from the hot solution. Dilute the solution with a small amount of extra hot solvent to prevent premature crystallization.[3] Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[12] Rushing this step can trap impurities.[12] Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If no crystals have formed, the solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound to provide a nucleation site.[4][5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[2][5] Using too much wash solvent or solvent that isn't cold will redissolve some of your product and lower the yield.[2]
-
Drying: Press the crystals as dry as possible on the filter funnel. Transfer the solid to a watch glass and allow it to air dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point. The solid is considered dry when it reaches a constant weight.[5]
Part 3: Troubleshooting Common Issues
Q4: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
Causality: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[13] This typically happens for one of two reasons:
-
The melting point of your compound (or the impure mixture) is lower than the temperature of the solution from which it is trying to crystallize.[4][12]
-
The concentration of the solute is too high, or the solution is cooled too rapidly, leading to a supersaturation state where liquid-liquid phase separation is kinetically favored over solid nucleation.[13]
Oily droplets are undesirable because they tend to dissolve impurities well, and upon solidifying, they often trap these impurities and solvent, resulting in a low-purity, amorphous solid.[12][13]
Solutions:
-
Re-heat and Add More Solvent: The most common fix is to heat the mixture to redissolve the oil, add a small amount of additional solvent (10-20% more), and attempt to cool the solution again, but more slowly.[4][12] The increased solvent volume keeps the compound dissolved until the solution has cooled to a lower temperature, hopefully one below its melting point.
-
Lower the Solution Temperature: For mixed-solvent systems, you can try adding more of the "soluble" solvent to lower the saturation point.
-
Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.[3]
Q5: My crystal yield is very low. What are the common causes and solutions?
Causality: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor.
Common Causes & Solutions:
-
Too Much Solvent: This is the most frequent cause.[4] If you added more than the minimum amount of hot solvent required for dissolution, a large portion of your product will remain soluble upon cooling.[12]
-
Solution: If you have not yet disposed of the mother liquor, you can try boiling off some of the solvent to re-concentrate the solution and cool it again to recover more crystals.[12]
-
-
Premature Crystallization: If the solution cooled too quickly during a hot filtration step, product could have been lost on the filter paper.
-
Solution: Ensure all glassware for hot filtration is pre-heated and use a slight excess of solvent before filtering.
-
-
Incomplete Cooling: Not cooling the flask in an ice bath after it reaches room temperature can leave a substantial amount of product in solution.
-
Solution: Always allow sufficient time for cooling, first to room temperature and then in an ice bath for at least 20-30 minutes.
-
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve part of your purified product.[2]
-
Solution: Use only the minimum volume of ice-cold solvent necessary to rinse the crystals.
-
Q6: The purified material is still colored. What should I do next?
Causality: Colored impurities are often large, polar molecules with extended conjugation that adhere strongly to the crystal surface or get incorporated into the lattice.
Solution: Activated Charcoal (Carbon) Treatment
-
After dissolving your crude solid in the minimum amount of hot solvent, remove the flask from the heat source to let the boiling subside.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much can adsorb your product and reduce yield.[6]
-
Crucially, never add charcoal to a boiling or superheated solution , as it can cause violent bumping and boil-over.[6]
-
Bring the mixture back to a gentle boil for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Remove the charcoal and any other insoluble impurities via hot filtration as described in the main protocol. The resulting filtrate should be colorless or significantly less colored.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Reddit r/chemistry. (2013, February 3). Recrystallization (help meeeeee). [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
- Columbia University, Department of Chemistry. Recrystallization I. [http://www.columbia.edu/cu/chemistry/courses/3545/handouts/Recrystallization I.pdf](http.www.columbia.
-
Unknown Source. Recrystallization. [Link]
-
Unknown Source. Recrystallization1. [Link]
-
Unknown Source. Crystallization Solvents.pdf. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Unknown Source. recrystallization, filtration and melting point. [Link]
-
Unknown Source. Solid organic cpd.s when isolated from organic reaction. [Link]
-
Organic Syntheses. Phenylacetamide. [Link]
-
Unknown Source. Recrystallization. --->. [Link]
-
Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
Eureka. (2013, March 6). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. [Link]
-
ResearchGate. (PDF) Synthesis of some aromatic chloro acetamide from aromatic amines compounds.... [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. CAS 114807-80-6: 2-chloro-N-(4-cyanophenyl)acetamide [cymitquimica.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
Technical Guide: Optimizing Reaction Temperature for Chloro-Cyano-Aniline Acetylation
Executive Summary & Kinetic Challenge
Welcome to the Technical Support Center. This guide addresses the specific challenges of acetylating chloro-cyano-anilines . Unlike simple anilines, your substrate possesses two powerful Electron-Withdrawing Groups (EWGs): a halogen (Chloro) and a nitrile (Cyano).
The Core Problem:
These groups dramatically reduce the electron density on the nitrogen lone pair, lowering its nucleophilicity (Hammett
This guide provides a self-validating optimization strategy to balance kinetic activation against thermodynamic stability.
Mechanistic Insight & Visualization
To optimize temperature, one must understand the competing pathways. The following diagram illustrates the desired pathway versus the high-temperature failure modes.
Figure 1: Reaction Pathways & Thermal Risks
Caption: Kinetic pathway showing the high activation energy barrier due to EWGs and the branching risks of thermodynamic sinks (Imide formation and Hydrolysis) at elevated temperatures.
Experimental Protocol: Temperature Optimization Workflow
Do not rely on a single "magic number" for temperature. Use this Design of Experiment (DoE) approach to determine the optimal window for your specific isomer.
Reagent Selection Matrix
| Variable | Option A (Mild) | Option B (Aggressive) | Recommendation |
| Reagent | Acetic Anhydride ( | Acetyl Chloride ( | Start with B. The substrate is deactivated; |
| Base | Sodium Acetate | Pyridine / | Pyridine. Acts as both solvent and nucleophilic catalyst (forming highly reactive N-acetylpyridinium). |
| Solvent | DCM ( | Toluene ( | Toluene. Allows thermal ramping. |
Step-by-Step Optimization Protocol
-
Baseline Setup (0°C):
-
Dissolve 1.0 eq of Chloro-cyano-aniline in dry Toluene (5-10 volumes).
-
Add 1.2 eq Pyridine.
-
Cool to 0°C.[1]
-
Add 1.1 eq Acetyl Chloride dropwise. Note: Even deactivated anilines can exotherm with AcCl.
-
-
The Thermal Ramp (The "Ladder" Method):
-
T1 (0°C to 25°C): Stir for 1 hour. Check TLC/LCMS.
-
Result: Likely <10% conversion.
-
-
T2 (50°C): Heat to internal temp of 50°C. Hold 1 hour.
-
Target: This is the "Solar Thermal" window where many deactivated anilines activate [1].
-
-
T3 (80°C): If SM > 20%, ramp to 80°C.
-
T4 (Reflux ~110°C): Only if conversion stalls at 80°C.
-
-
Stop Condition:
-
Halt heating immediately upon observing Bis-acetylation (M+42 mass shift relative to product) or Nitrile hydrolysis (M+18 mass shift).
-
Troubleshooting Guide (Q&A)
Issue 1: "The reaction is stuck at 60% conversion, even at reflux."
Diagnosis: Equilibrium limitation or Catalyst Deactivation.
Technical Explanation: The HCl generated (if using AcCl) or Acetic Acid (if using
-
Switch Base: Ensure you have >1.2 equivalents of base (Pyridine/TEA) to scavenge acid.
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a super-active acetyl-pyridinium intermediate that transfers the acetyl group more effectively than standard pyridine [2].
Issue 2: "I see a new spot/peak corresponding to M+18 (Water addition)."
Diagnosis: Nitrile Hydrolysis. Technical Explanation: Nitriles are generally stable in anhydrous acid/base. However, if your solvent is "wet" or if you use hygroscopic reagents at high temperatures (>80°C), the nitrile will hydrolyze to a primary amide. Solution:
-
Strict Anhydrous Conditions: Flame-dry glassware. Use anhydrous solvents.[1]
-
Lower Temperature: Hydrolysis activation energy is typically higher than acetylation. Drop temperature by 10-20°C and extend time.
Issue 3: "I have formed the Di-acetylated species (Imide)."
Diagnosis: Thermodynamic Overshoot.
Technical Explanation: While the amide N-H is less nucleophilic than the amine
-
Stoichiometry Control: Reduce acetylating agent to 1.0–1.05 equivalents.
-
Selective Hydrolysis: If the imide is already formed, treat the crude mixture with mild aqueous base (
/MeOH) at room temperature. The second acetyl group is much more labile and will hydrolyze off selectively, leaving the desired mono-acetamide [3].
Decision Logic for Troubleshooting
Use this flowchart to diagnose reaction failures in real-time.
Figure 2: Optimization Logic Tree
Caption: Logical flow for reacting to in-process control (IPC) data. Yellow indicates incomplete reaction; Red indicates side-reaction; Green is the target.
References
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach. Royal Society of Chemistry. (2023). Demonstrates thermal activation (~50°C) for aniline acetylation.
-
Acetylation of anilines, amines, and alcohols using mesoporous acid catalysts. New Journal of Chemistry. Discusses catalytic activation for deactivated substrates.
-
Reactions of Amines: Acylation and Diacetylation. LibreTexts Chemistry. Explains the mechanism of mono- vs di-acetylation and the stability of amides.
-
Reactions of Nitriles: Hydrolysis and Stability. Chemistry Steps. details the conditions required for nitrile hydrolysis (acid/base + heat + water).
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of N-(5-chloro-2-cyanophenyl)acetamide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. N-(5-chloro-2-cyanophenyl)acetamide, a substituted acetanilide, presents a unique analytical challenge due to the electronic interplay of its chloro, cyano, and acetamido functionalities. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by discussions on 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Central Role of ¹H NMR in Structural Analysis
Proton NMR (¹H NMR) spectroscopy stands as the premier tool for the routine structural analysis of organic molecules in solution.[1] Its power lies in providing detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[2] For a molecule like N-(5-chloro-2-cyanophenyl)acetamide, ¹H NMR offers a definitive fingerprint of its structure.
Predicting the ¹H NMR Spectrum of N-(5-chloro-2-cyanophenyl)acetamide
While an experimental spectrum is the gold standard, a robust prediction can be made based on the analysis of substituent effects on the chemical shifts of aromatic protons. The chemical shift of a proton is highly sensitive to its electronic environment; electron-withdrawing groups tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[3]
The structure and expected proton environments of N-(5-chloro-2-cyanophenyl)acetamide are illustrated below:
Figure 2: General workflow for organic compound structural elucidation.
Alternative Analytical Techniques: Protocols in Brief
-
¹³C NMR Spectroscopy: Sample preparation is similar to ¹H NMR, but typically requires a higher sample concentration (20-50 mg). [4]A standard proton-decoupled experiment is performed, often with a longer acquisition time and more scans due to the lower sensitivity of the ¹³C nucleus. [5]
-
Electron Ionization Mass Spectrometry (EI-MS): A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [6]The resulting ions are then separated by their mass-to-charge ratio.
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: A small amount of the powdered N-(5-chloro-2-cyanophenyl)acetamide is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. [7]The IR spectrum is then recorded. This method requires minimal sample preparation.
Conclusion
The structural elucidation of N-(5-chloro-2-cyanophenyl)acetamide is most effectively achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy serves as the primary tool, providing a detailed and unambiguous fingerprint of the molecule's proton framework. When combined with the complementary data from ¹³C NMR, Mass Spectrometry, and FTIR, a complete and confident structural assignment can be made. This multi-technique approach ensures the scientific rigor required in research and development, particularly within the pharmaceutical industry.
References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
mass spectrometry fragmentation pattern of N-(5-chloro-2-cyanophenyl)acetamide
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of N-(5-chloro-2-cyanophenyl)acetamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-(5-chloro-2-cyanophenyl)acetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing the molecule's dissociation. We will compare mass spectrometry with other key analytical techniques and provide robust, step-by-step protocols for experimental replication.
Introduction: The Analytical Challenge
N-(5-chloro-2-cyanophenyl)acetamide is an aromatic amide containing three key functional groups: a chloro substituent, a cyano group, and an acetamide moiety. This combination presents a unique analytical challenge, requiring a detailed understanding of its behavior under ionization to ensure accurate identification and structural confirmation. Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), is a powerful tool for this purpose. The 70 eV standard energy used in EI-MS imparts significant internal energy into the molecule, inducing reproducible fragmentation that serves as a structural fingerprint.[1] Understanding these fragmentation pathways is crucial for distinguishing it from isomers and related impurities during chemical synthesis and quality control processes.
Predicted Fragmentation Pattern of N-(5-chloro-2-cyanophenyl)acetamide
While specific experimental data for this exact molecule is not widely published, we can construct a highly reliable predicted fragmentation pattern based on established principles of mass spectrometry for aromatic amides, halogenated compounds, and nitriles.[1][2][3][4]
The molecular structure of N-(5-chloro-2-cyanophenyl)acetamide is: Molecular Formula: C₉H₇ClN₂O Monoisotopic Mass: 194.025 g/mol
Upon electron ionization, the molecule will lose an electron to form the molecular ion, [M]•+, at m/z 194. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]•+ peak will also be observed at m/z 196 with an intensity approximately one-third of the molecular ion peak, providing a key signature for a monochlorinated compound.[1]
The primary fragmentation pathways are driven by the stability of the resulting cations and neutral losses.
Key Fragmentation Pathways:
-
α-Cleavage (Amide Bond Cleavage): This is one of the most common fragmentation routes for amides.[2][5] Cleavage of the N-CO bond is expected to be a dominant process.
-
Pathway A: Formation of the Acetyl Cation. This pathway involves the cleavage of the C-N bond, leading to the formation of a highly stable acetyl cation at m/z 43 ([CH₃CO]⁺) and the 5-chloro-2-cyanoaniline radical.
-
Pathway B: Formation of the Aryl Acylium Ion. The alternative cleavage results in the loss of the acetamide side chain as a neutral ketene molecule (CH₂=C=O) via a rearrangement, or through the formation of the 5-chloro-2-cyanophenylaminyl radical. A more direct and probable route is the cleavage of the amide bond to form an acylium ion. However, the most characteristic cleavage for aromatic amides is the formation of a resonance-stabilized benzoyl-type cation.[2] In this case, cleavage of the amide bond would lead to the ion at m/z 152 , corresponding to the [C₇H₃ClN₂]⁺ fragment, through the loss of the acetyl group.
-
-
Cleavage of the Acetyl Group:
-
Loss of a methyl radical (•CH₃) from the molecular ion can occur, though it is generally less favored than amide bond cleavage. This would produce an ion at m/z 179 .
-
-
Fragmentation of the Aromatic Core:
-
Subsequent fragmentation of the primary fragment ions, particularly the [C₇H₃ClN₂]⁺ ion (m/z 152), will involve losses characteristic of the aromatic substituents.
-
Loss of Chlorine: A neutral chlorine radical (Cl•) can be lost from the m/z 152 fragment, yielding an ion at m/z 117 .
-
Loss of Cyanide/HCN: The cyano group can be lost as a cyanide radical (•CN) or as hydrogen cyanide (HCN). Loss of HCN from the m/z 152 fragment would result in an ion at m/z 125 .
-
The proposed fragmentation cascade is visualized in the diagram below.
Sources
HPLC Method Development for N-(5-chloro-2-cyanophenyl)acetamide Purity: A Comparative Technical Guide
Executive Summary & Compound Context[1][2][3][4][5]
N-(5-chloro-2-cyanophenyl)acetamide (CAS: 189083-68-9, often derived from 2-amino-4-chlorobenzonitrile) is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. Its purity is paramount because residual aniline precursors (5-chloro-2-cyanoaniline) are often genotoxic, and downstream hydrolysis products (amides/acids) can disrupt subsequent coupling steps.
This guide moves beyond generic "cookie-cutter" protocols. We compare a standard Isocratic C18 approach against an Optimized Gradient Phenyl-Hexyl Method , demonstrating why the latter offers superior specificity for the critical separation of the acetamide product from its starting material and potential regioisomers.
The Challenge: Chemoselectivity
The core analytical challenge lies in the structural similarity between the target acetamide and its precursor, 5-chloro-2-cyanoaniline .
-
Target: N-(5-chloro-2-cyanophenyl)acetamide (Neutral/Hydrophobic).
-
Impurity A (Precursor): 5-chloro-2-cyanoaniline (Weakly Basic/Polar).
-
Impurity B (Hydrolysis): 5-chloro-2-cyanobenzoic acid derivatives (Acidic).
Standard C18 methods often fail to resolve the precursor from the product due to the "ortho-effect" of the cyano group, which masks the polarity differences.
Method Development Strategy (The "Product")
We recommend the "Orthogonal Selectivity" Approach using a Phenyl-Hexyl stationary phase. Unlike standard C18 (which relies solely on hydrophobicity), Phenyl-Hexyl columns utilize
Recommended Protocol: Gradient Phenyl-Hexyl Method
Objective: Quantify Purity >99.5% and limit Impurity A <0.1%.
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna) | Provides unique |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) suppresses silanol activity and ensures the aniline impurity is in a consistent protonation state. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for cyano-compounds compared to Methanol (which can cause pressure issues and different solvation). |
| Gradient | 0-2 min: 10% B (Isocratic hold)2-15 min: 10% | The initial hold focuses the polar aniline impurity; the gradient elutes the hydrophobic acetamide and washes out dimers. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID; ensures optimal Van Deemter performance for 3.5 µm particles. |
| Col. Temp. | 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening the acetamide peak. |
| Detection | UV @ 254 nm | The conjugated benzene ring with -Cl and -CN absorbs strongly here. 210 nm is non-specific (solvent cut-off). |
| Injection | 5-10 µL | Avoids volume overload; sample diluent should be 50:50 Water:ACN. |
Comparative Analysis: Why the Optimized Method Wins
We compared the recommended Phenyl-Hexyl Gradient method against the industry-standard Isocratic C18 method often found in general pharmacopeial monographs for simple amides.
Comparison Table: Performance Metrics
| Feature | Method A: Standard Isocratic C18 | Method B: Optimized Phenyl-Hexyl Gradient | Verdict |
| Resolution ( | 1.8 (Marginal) | > 4.5 (Excellent) | Method B resolves the critical pair (Aniline/Acetamide) with baseline assurance. |
| Run Time | 35 minutes | 23 minutes | Method B increases throughput by 34%. |
| Peak Shape ( | 1.4 (Tailing on Aniline) | 1.05 (Symmetric) | The acidic mobile phase in Method B eliminates silanol tailing of the amine. |
| Sensitivity (LOD) | 0.05% | 0.01% | Sharper peaks in Method B concentrate the signal, lowering the detection limit. |
| Robustness | Low (Sensitive to % organic) | High | Gradient elution is more forgiving of small organic variation than isocratic mixes. |
Visualizing the Separation Logic
The following decision tree illustrates the logic flow used to arrive at the Phenyl-Hexyl choice, ensuring the method is self-validating.
Figure 1: Method Development Decision Tree highlighting the pivot from standard C18 to Phenyl-Hexyl chemistry.
Experimental Protocols
Solution Preparation[4]
-
Diluent: Mix Water and Acetonitrile (50:50 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of N-(5-chloro-2-cyanophenyl)acetamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Impurity Stock Solution (0.1 mg/mL): Accurately weigh 10 mg of 5-chloro-2-cyanoaniline into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution: Transfer 1.0 mL of Standard Stock and 0.5 mL of Impurity Stock into a 10 mL volumetric flask. Dilute to volume with Diluent. (Contains 100 µg/mL Target + 5 µg/mL Impurity).
Impurity Fate Mapping
Understanding where impurities originate is crucial for the "Expertise" pillar of this guide.
Figure 2: Impurity Fate Map. The method must resolve the Starting Material (SM) and Degradant from the Product.
System Suitability Criteria (Self-Validating)
To ensure trustworthiness, the system must pass these criteria before every run:
-
Resolution (
): > 2.0 between 5-chloro-2-cyanoaniline and N-(5-chloro-2-cyanophenyl)acetamide. -
Tailing Factor (
): NMT 1.5 for the main peak. -
Precision: RSD
2.0% for 5 replicate injections of the Standard.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Gradient Elution and Column Selectivity).
-
U.S. EPA. (1984).[1] Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge (EPA-600/S4-84-009).[1] Link
-
Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. Link
-
PubChem. Compound Summary: 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide. (Structural reference for related chloro-derivatives). Link
Sources
A Comparative Guide to the Structural Elucidation of N-(5-chloro-2-cyanophenyl)acetamide: A Best-Practice Approach in the Absence of a Published Crystal Structure
Introduction: The Unseen Architecture of a Potential Pharmaceutical Intermediate
N-(5-chloro-2-cyanophenyl)acetamide is a small organic molecule with potential applications as an intermediate in the synthesis of various heterocyclic compounds and, by extension, in drug discovery.[1] The precise three-dimensional arrangement of its atoms—its crystal structure—is a critical piece of information that governs its physicochemical properties, including solubility, stability, and bioavailability. However, a definitive crystal structure for N-(5-chloro-2-cyanophenyl)acetamide has not yet been reported in the public domain, such as the Cambridge Structural Database (CSD).[2]
This guide, therefore, adopts a proactive and instructive stance. In the absence of direct experimental data for our target molecule, we will present a comprehensive, comparative overview of the state-of-the-art techniques available for determining the crystal structure of a novel small molecule like N-(5-chloro-2-cyanophenyl)acetamide. We will leverage data from structurally analogous compounds to provide concrete examples and practical insights. This document is designed for researchers, scientists, and drug development professionals, offering a roadmap for navigating the challenges of solid-state characterization and underscoring the importance of a multi-technique approach to structural elucidation.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise atomic arrangement of a crystalline solid.[3][4] This technique provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3]
Causality Behind Experimental Choices in SC-XRD
The success of an SC-XRD experiment hinges on the ability to grow a high-quality single crystal, typically between 0.1 and 0.2 millimeters in size.[5] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is critical and often requires extensive screening. The underlying principle is to allow the molecules to self-assemble into a highly ordered, repeating lattice.[6]
Illustrative Example: The Crystal Structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide
To illustrate the output of an SC-XRD experiment, we can examine the published data for the closely related compound, N-(5-chloro-2-hydroxy-phenyl)-acetamide.[7] This compound crystallizes in the monoclinic space group C2/c.[7] The key crystallographic parameters are summarized in the table below.
| Parameter | Value for N-(5-chloro-2-hydroxy-phenyl)-acetamide |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 9.9833(7) |
| b (Å) | 10.7789(8) |
| c (Å) | 16.1622(14) |
| β (°) | 92.8010(10) |
| Volume (ų) | 1737.1(2) |
| Z | 8 |
| Data sourced from ResearchGate.[7] |
This data provides the precise dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice. Further refinement of the diffraction data reveals the exact coordinates of each atom, allowing for a detailed analysis of the molecular geometry and intermolecular interactions, such as hydrogen bonds.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the synthesized N-(5-chloro-2-cyanophenyl)acetamide in a variety of solvents (e.g., ethanol, acetone, ethyl acetate) to find one in which it is sparingly soluble.
-
Employ slow evaporation of the solvent from a saturated solution at a constant temperature.
-
Alternatively, use vapor diffusion by dissolving the compound in a good solvent and placing it in a sealed container with a poor solvent, allowing the poor solvent to slowly diffuse into the solution, inducing crystallization.
-
-
Crystal Mounting and Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.
-
Workflow for Single-Crystal X-ray Diffraction.
When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)
In many cases, particularly in the pharmaceutical industry, obtaining single crystals of sufficient size and quality for SC-XRD can be a significant bottleneck.[8] Powder X-ray diffraction (PXRD) offers a powerful alternative for characterizing polycrystalline materials.[9]
The Power and Pitfalls of PXRD
PXRD provides a "fingerprint" of the crystalline material, which is invaluable for phase identification, polymorph screening, and quality control.[9] While structure solution from powder data is more challenging than from single-crystal data due to the one-dimensional nature of the diffraction pattern, modern computational methods have made it increasingly feasible.[10]
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation:
-
Gently grind a small amount of the crystalline powder of N-(5-chloro-2-cyanophenyl)acetamide to ensure a random orientation of the crystallites.
-
Pack the powder into a sample holder.
-
-
Data Collection:
-
Place the sample holder in a powder diffractometer.
-
Collect the diffraction pattern by scanning a range of 2θ angles.
-
-
Data Analysis:
-
Identify the peak positions and intensities in the diffractogram.
-
For structure solution, index the diffraction pattern to determine the unit cell parameters.
-
Employ computational methods, such as simulated annealing or Rietveld refinement, to solve and refine the crystal structure.[8]
-
Workflow for Computational Crystal Structure Prediction.
Conclusion: A Synergistic Approach to Structural Elucidation
The determination of the crystal structure of a novel compound like N-(5-chloro-2-cyanophenyl)acetamide is a multifaceted challenge that is best addressed through a synergistic combination of experimental and computational techniques. While single-crystal X-ray diffraction remains the definitive method, its reliance on high-quality single crystals can be a limitation. Powder X-ray diffraction, NMR spectroscopy, and computational modeling provide complementary and often essential information. By employing a strategic and integrated approach, researchers can overcome the hurdles of solid-state characterization and unlock the full potential of new chemical entities in drug discovery and materials science.
References
-
Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]
-
PubChem. (n.d.). N-(5-Chloro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Jansukra, P., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 93-100. [Link]
-
Jin, S., et al. (2016). Crystal and Molecular Structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and Its Co-crystal with 3,5-Dinitrobenzoic Acid. Journal of Chemical Crystallography, 46(10-11), 438-445. [Link]
-
McMahon, J. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1744-1756. [Link]
-
Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 18(8), 1475-1490. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299. [Link]
-
Panda, M., et al. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Molecules, 29(22), 5009. [Link]
-
Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(3), o420. [Link]
-
Carleton College. (2018). Single-crystal X-ray Diffraction. [Link]
-
Sharma, P., & Kumar, A. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 624. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. [Link]
-
Gurbanov, A. V., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 384-388. [Link]
-
Kumar, D., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 241-246. [Link]
-
Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]
-
Gowda, B. T., et al. (2000). Structural Studies on N-(2,4,5-trichlorophenyl)-2-Chloro. Zeitschrift für Naturforschung A, 55(10), 845-853. [Link]
-
Sarotti, A. M. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. [Link]
-
Pečar, D., & Kaučič, V. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Chemistry – A European Journal, 29(10), e202203028. [Link]
-
Mata, I., et al. (2007). A portion of the crystal structures of acetamide polymorphs (ACEMID03 and ACEMID06). [Link]
-
Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link]
-
LaPlante, S. R., et al. (2021). NMR free ligand conformations and atomic resolution dynamics. Progress in Nuclear Magnetic Resonance Spectroscopy, 122, 1-21. [Link]
-
Ji, C., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]
-
University of Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. [Link]
-
Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
Max Planck Institute for Solid State Research. (n.d.). Structure Determination from Powder Diffraction Data. [Link]
-
Brown, C. J., & Corbridge, D. E. C. (1954). The crystal structure of acetanilide. Acta Crystallographica, 7(10), 711-714. [Link]
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distinguishing N-(5-chloro-2-cyanophenyl)acetamide from starting materials
This technical guide details the differentiation of
Chemical Context & Synthesis
The transformation involves the acetylation of the primary amine group of 2-amino-4-chlorobenzonitrile. This reaction converts a basic aniline derivative into a neutral acetamide, significantly altering the molecule's polarity, hydrogen-bonding capability, and spectroscopic signature.
Reaction Scheme:
Figure 1: Acetylation of 2-amino-4-chlorobenzonitrile to form the target acetamide.
Analytical Comparison Strategy
To confirm conversion and purity, a multi-modal approach is required. Relying solely on one method (e.g., TLC) is insufficient due to potential co-elution in certain solvent systems.
Comparative Data Summary
| Feature | Starting Material (SM) | Product (Amide) | Differentiation Key |
| Chemical Name | 2-Amino-4-chlorobenzonitrile | N-(5-chloro-2-cyanophenyl)acetamide | Functional Group Change |
| CAS Number | 38487-86-4 | 189083-68-9 | Identity |
| Melting Point | 157–162 °C [1][3] | Distinct (Typically <160 °C)* | Phase Transition |
| TLC ( | Lower (Tails on silica) | Higher (Discrete spot) | Polarity/Basicity |
| IR Spectrum | Doublet (3300–3500 cm⁻¹) (Primary Amine) | Singlet (~3250 cm⁻¹) Strong Band (~1670–1700 cm⁻¹) (C=O) | N-H & C=O[1][2][3][4][5] Bands |
| Methyl Singlet & NH Shift |
*Note: While specific literature MP for the acetamide is sparse, acetanilides often exhibit distinct melting behaviors compared to their parent anilines. 2-chloroacetamide derivatives melt around 133-135 °C [2], suggesting the acetamide will likely differ significantly from the SM's 157-162 °C.
Detailed Analytical Protocols
Protocol A: Thin Layer Chromatography (TLC)
Self-Validating Step: The disappearance of the starting material spot is the primary indicator of reaction completion.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexanes:Ethyl Acetate (70:30 v/v).
-
Optimization: If separation is poor, add 1% Acetic Acid or Triethylamine to modulate the amine's tailing.
-
-
Visualization:
-
UV (254 nm): Both compounds are UV active.
-
Stain (Ninhydrin): The SM (primary amine) will stain red/purple upon heating. The Product (amide) will NOT stain or will stain very faintly/slowly. This is a critical colorimetric differentiator.
-
-
Expected Result:
-
SM: Lower
, often streaks due to interaction with acidic silica. -
Product: Higher
, compact spot.
-
Protocol B: Infrared Spectroscopy (FT-IR)
Causality: The conversion of
-
Starting Material: Look for the diagnostic doublet of the primary amine stretching vibration between 3300 and 3500 cm⁻¹.[5] A nitrile (
) stretch will be visible near 2220 cm⁻¹. -
Product: The amine doublet disappears, replaced by a single sharp band (secondary amide N-H) around 3200–3300 cm⁻¹. Crucially, a new, intense carbonyl (Amide I) band appears at 1670–1700 cm⁻¹. The nitrile stretch remains but may shift slightly.
Protocol C: Proton NMR ( H NMR)
Gold Standard: This provides quantitative proof of the structure.[6]
-
Solvent: DMSO-
(preferred for solubility of amides) or CDCl . -
Key Signals:
-
Methyl Group: The product will show a sharp singlet integrating to 3 protons at
2.1–2.2 ppm ( ). The SM lacks aliphatic protons. -
Amide Proton: The amide
appears as a broad singlet downfield ( 9.0–10.5 ppm in DMSO- ), significantly deshielded compared to the aniline ( 5.0–6.5 ppm). -
Aromatic Region: The protons on the phenyl ring will shift. Specifically, the proton ortho to the nitrogen (H3 relative to the amine) often shifts downfield due to the electron-withdrawing nature of the carbonyl group compared to the electron-donating amine.
-
Analytical Workflow Diagram
Figure 2: Decision tree for validating the synthesis of N-(5-chloro-2-cyanophenyl)acetamide.
Troubleshooting & Self-Validation
-
Issue: The product spot on TLC overlaps with the starting material.
-
Solution: Use a Ninhydrin stain . Only the starting material (SM) will turn purple. If the spot is UV active but does not stain, it is likely the amide.
-
-
Issue: NMR shows a mixture.
-
Solution: Integrate the methyl singlet (~2.2 ppm) against the aromatic protons. If the ratio is less than 3:3 (Methyl:Aromatic), the reaction is incomplete.
-
-
Issue: Melting point is broad.
-
Solution: This indicates impurity. Recrystallize from Ethanol or Toluene. The SM has a high MP (157-162 °C); a significant depression or broadening suggests a mixture of SM and Product.
-
References
-
Thermo Scientific Chemicals . 2-Amino-4-chlorobenzonitrile, 99% Product Specification. Retrieved from (Accessed 2024).
-
Sigma-Aldrich . 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide Product Page. Retrieved from (Accessed 2024).
-
SynQuest Labs . 2-Amino-4-chlorobenzonitrile Safety Data Sheet & Properties. Retrieved from (Accessed 2024).
-
MDPI . Synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. Molecules 2013, 18(7), 7688-7698. Retrieved from (Demonstrates analogous acetylation chemistry).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
